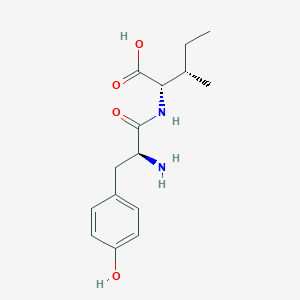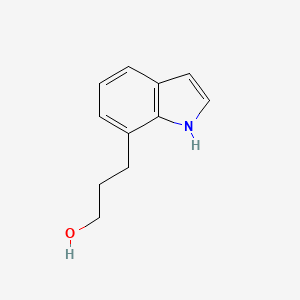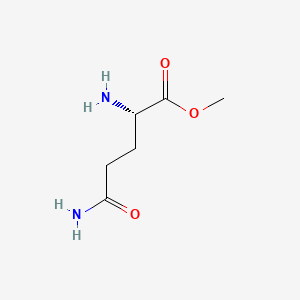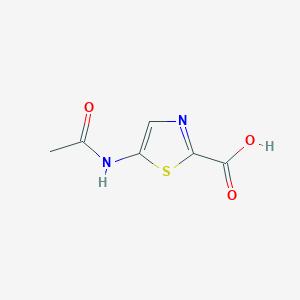
2-Bromo-6-chloro-9-(2-O,3-O,5-O-triacetyl-beta-D-ribofuranosyl)-9H-purine
Descripción general
Descripción
2-Bromo-6-chloro-9-(2-O,3-O,5-O-triacetyl-beta-D-ribofuranosyl)-9H-purine is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. This compound is commonly known as BrClTG, and it is a synthetic derivative of the natural nucleoside adenosine. BrClTG has been extensively studied for its potential applications in cancer treatment, antiviral therapy, and as a tool for investigating the mechanisms of DNA replication and repair.
Mecanismo De Acción
The mechanism of action of BrClTG involves its incorporation into DNA during replication. BrClTG is structurally similar to adenosine, and it can be incorporated into DNA in place of adenosine. However, BrClTG has a halogen atom at position 2 of the purine ring, which causes a distortion in the DNA helix. This distortion can lead to DNA damage and inhibition of DNA polymerase activity, ultimately leading to cell death.
Biochemical and Physiological Effects:
BrClTG has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. BrClTG has also been shown to have antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, BrClTG has been shown to have immunomodulatory effects, including the inhibition of T-cell proliferation and the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BrClTG has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. BrClTG is also stable in solution and can be stored for extended periods without significant degradation. However, BrClTG has several limitations for use in lab experiments. It is highly toxic and can cause DNA damage and cell death at low concentrations. Additionally, BrClTG is not selective for cancer cells and can also inhibit the growth of normal cells.
Direcciones Futuras
There are several future directions for research on BrClTG. One area of research is the development of BrClTG analogs with improved selectivity and reduced toxicity. Another area of research is the investigation of the mechanisms of BrClTG-mediated DNA damage and repair. Additionally, BrClTG can be used as a tool for investigating the role of DNA polymerases in DNA replication and repair. Finally, BrClTG can be used in combination with other anticancer agents or antiviral drugs to enhance their efficacy.
Aplicaciones Científicas De Investigación
BrClTG has been extensively used in scientific research as a tool for investigating the mechanisms of DNA replication and repair. It has been shown to inhibit the activity of DNA polymerases, which are enzymes that are essential for DNA synthesis. This inhibition can lead to DNA damage and cell death, making BrClTG a potential anticancer agent. BrClTG has also been shown to have antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-bromo-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALQPDDXFMGVNW-SDBHATRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)






